molecular formula C8H9F3OS B15310457 1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-ol

1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-ol

Cat. No.: B15310457
M. Wt: 210.22 g/mol
InChI Key: PTYRZKPCRWGECH-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-ol is a fluorinated secondary alcohol with a thiophene substituent at the fourth carbon of the butanol chain.

Properties

Molecular Formula

C8H9F3OS

Molecular Weight

210.22 g/mol

IUPAC Name

1,1,1-trifluoro-4-thiophen-3-ylbutan-2-ol

InChI

InChI=1S/C8H9F3OS/c9-8(10,11)7(12)2-1-6-3-4-13-5-6/h3-5,7,12H,1-2H2

InChI Key

PTYRZKPCRWGECH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CCC(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-ol can be achieved through several methods. One common approach involves the reaction of thiophene with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-one.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Fluorinated Alcohols with Thiophene or Aromatic Substituents

The table below compares 1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-ol with compounds featuring similar substituents:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
This compound C₈H₇F₃OS Thiophen-3-yl, -OH High electronegativity; potential pharmacological intermediates
1,1,1-Trifluoro-3-(phenylthio)propan-2-ol C₉H₇F₃OS Phenylthio, -OH Enhanced lipophilicity; used in organic synthesis
1,1,1-Trifluoro-4-(methylthio)butan-2-ol C₅H₇F₃OS Methylthio, -OH Discontinued due to limited commercial demand
4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol C₁₀H₁₂F₃NO Phenyl, -NH₂ Increased basicity; research applications in catalysis

Key Observations :

  • The thiophen-3-yl group in the target compound provides distinct electronic effects compared to phenyl or methylthio substituents, influencing solubility and reactivity in cross-coupling reactions .
  • Replacement of the hydroxyl group with an amino group (e.g., 4-amino derivatives) alters hydrogen-bonding capacity and basicity, expanding utility in coordination chemistry .

Fluorinated Ketones and Esters

Fluorinated ketones, such as (E)-1,1,1-trifluoro-4-(p-tolyl)but-3-en-2-one, exhibit contrasting properties due to the absence of a hydroxyl group and presence of a conjugated double bond:

Compound Name Molecular Formula Functional Groups Key Properties/Applications Reference
(E)-1,1,1-Trifluoro-4-(p-tolyl)but-3-en-2-one C₁₁H₉F₃O Trifluoromethyl, ketone Photocatalytic synthesis; chromophore applications
1-Phenyl-2-(thiophen-2-yl)-4-((triisopropylsilyl)oxy)butan-1-one C₂₃H₃₀O₂SSi Thiophen-2-yl, ketone, silyl Intermediate in silyl-protected syntheses

Key Observations :

  • The ketone group in these compounds reduces polarity compared to alcohols, impacting boiling points and solubility in non-polar solvents .
  • The presence of silyl protecting groups (e.g., triisopropylsilyl) enhances stability during synthetic workflows .

Non-Fluorinated Analogues

Non-fluorinated alcohols, such as 4-Fluoro-1-butanol, highlight the effect of fluorine substitution:

Compound Name Molecular Formula Substituents Boiling Point (°C) Key Properties Reference
4-Fluoro-1-butanol C₄H₉FO -F, -OH ~132 (estimated) Lower metabolic stability vs. trifluoro analogues
3-Methyl-2-phenylbutan-1-ol C₁₁H₁₆O Phenyl, -OH Not reported Chiral alcohol for fragrance synthesis

Key Observations :

  • Trifluoromethyl groups significantly increase electronegativity and resistance to oxidative degradation compared to mono-fluorinated or non-fluorinated alcohols .
  • The thiophene ring in the target compound offers stronger aromatic interactions than aliphatic chains in non-fluorinated analogues .

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